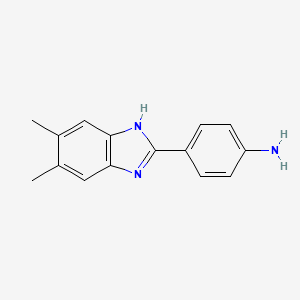![molecular formula C17H15Cl2N5OS B2495266 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 898607-16-4](/img/structure/B2495266.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound under discussion belongs to a class of compounds that have garnered interest due to their wide range of pharmaceutical activities. These include antimicrobial, antifungal, and potentially antiviral properties. The interest in such compounds is driven by their structural complexity and the diverse biological activities associated with the 1,2,4-triazole ring system and acetamide derivatives.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. This process is guided by spectral analysis techniques such as H1NMR, MASS Spectra, and IR Spectra to confirm the structure of synthesized compounds (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis
Molecular structure characterization often employs techniques like vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, to identify vibrational signatures. Density functional theory (DFT) models provide insights into geometric equilibrium, intramolecular hydrogen bonds, and stereo-electronic interactions that contribute to stability (Jenepha Mary et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their ability to undergo various chemical reactions, including cyclization and alkylation, leading to the formation of novel derivatives with potential biological activity. These reactions are crucial for the development of compounds with enhanced therapeutic properties.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the compound's behavior under different conditions. Techniques like X-ray diffraction are used to elucidate the crystal structure, providing insights into the compound's molecular conformation and intermolecular interactions (Subasri et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antiexudative Activity : The synthesis of new derivatives involving 1,2,4-triazol-3-thione has shown significant potential due to their synthetic and pharmacological capabilities. A study demonstrated that derivatives exhibit anti-exudative properties, suggesting a potential for development into more effective and less toxic medicinal compounds. The investigation highlighted the synthesis of compounds through stages, revealing that a significant percentage of the synthesized derivatives possess anti-exudative activities, with some compounds exceeding the reference drug in efficacy (Chalenko et al., 2019).
Antimicrobial Studies : Another research focus is on the antimicrobial properties of sulfanilamide derivatives. These compounds were synthesized and characterized, with their crystal structures determined through X-ray diffraction. Despite varying degrees of antibacterial activity, the study provides foundational knowledge for further exploration of these derivatives in antimicrobial applications (Lahtinen et al., 2014).
Structural Elucidation and Antimicrobial Agents
Antimicrobial Agents : Research into the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents highlights the ongoing interest in developing new compounds with potential healthcare applications. These studies involve detailed chemical synthesis processes, structural characterization, and evaluation of antimicrobial efficacy, contributing to the broader field of medicinal chemistry (Sah et al., 2014).
Antibacterial, Antifungal, and Anti-Tuberculosis Activity : The synthesis of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives has been explored for their potential in-vitro antibacterial, antifungal, and anti-tuberculosis activities. This research underscores the therapeutic potential of triazole derivatives in treating various infections, showcasing the importance of structural elucidation in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Zukünftige Richtungen
The future directions for research on this compound could include further investigations into its synthesis, chemical reactions, mechanism of action, and biological activities. The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance . Additionally, the compound’s structure could be used as a platform for the design and development of more selective and potent anticancer molecules .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c18-13-7-6-12(9-14(13)19)21-16(25)10-26-17-23-22-15(24(17)20)8-11-4-2-1-3-5-11/h1-7,9H,8,10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPXFVIWPZMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

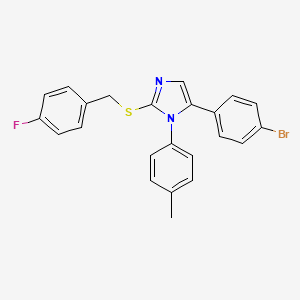
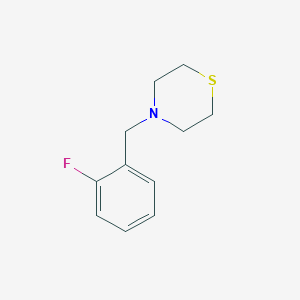
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)
![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

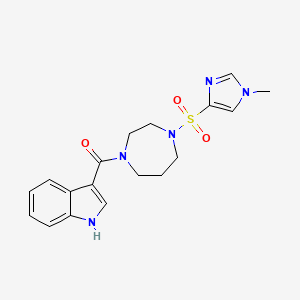
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)
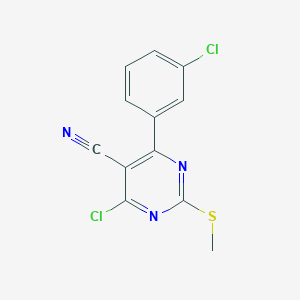
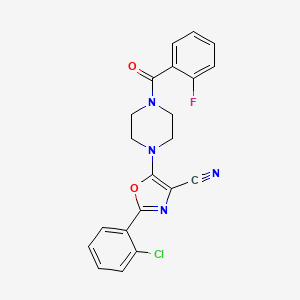
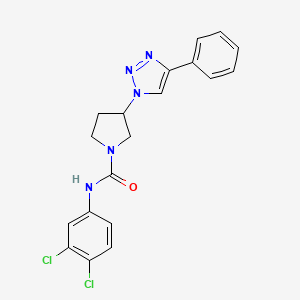
![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)
